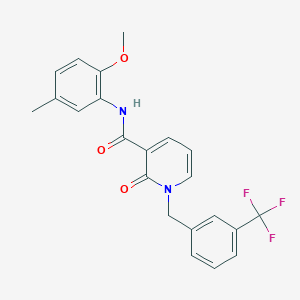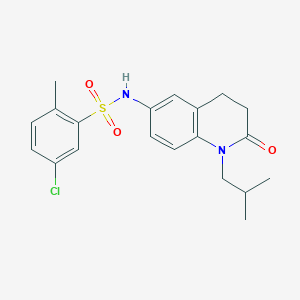
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a privileged scaffold known for its significant presence in natural and synthetic compounds with various biological activities. The THIQ derivatives are recognized for their broad spectrum of pharmacological actions, including anticancer, anti-tuberculosis, antimalarial, and central nervous system (CNS) activities. The US FDA's approval of trabectedin, a THIQ derivative for soft tissue sarcomas treatment, highlights the potential of such compounds in drug discovery (Singh & Shah, 2017).
Synthesis Analysis
The synthesis of THIQ derivatives involves various strategies aiming at introducing diverse functional groups to enhance their pharmacological profile. These methods include the Bischler–Napieralski reaction for constructing the THIQ core, followed by modifications at different positions to introduce sulfonamide groups and other substituents that contribute to the molecule's biological activities. Techniques such as catalytic stereoselective approaches, hydrogenation with chiral catalysts, and enzymatic catalysis have been applied to achieve the desired structural complexity and stereochemistry (Md Moaz Ahmed Asif et al., 2023).
Molecular Structure Analysis
The molecular structure of THIQ derivatives, including “5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide”, features a tetrahydroisoquinoline core fused with various substituents that modulate its pharmacological properties. Structural analysis focuses on the introduction of chirality, particularly at the C1 position, and the incorporation of sulfonamide groups, which are crucial for the compound's activity. The presence of these functional groups affects the compound's bioavailability, receptor binding, and overall efficacy (Md Moaz Ahmed Asif et al., 2023).
Chemical Reactions and Properties
THIQ derivatives undergo various chemical reactions that are essential for their bioactivity and pharmacokinetics. These include reactions related to their metabolism, such as oxidation, reduction, and conjugation, which can significantly influence their pharmacological profile and toxicity. The reactivity of the sulfonamide group and the tetrahydroisoquinoline core under physiological conditions is a critical aspect of their chemical behavior, impacting their stability and interaction with biological targets (Strother et al., 1981).
Physical Properties Analysis
The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the tetrahydroisoquinoline core. These properties are crucial for the compound's formulation, delivery, and absorption in biological systems. Modifications in the molecular structure aim to optimize these physical properties to enhance the compound's bioavailability and efficacy (Khadem & Marles, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the pharmacological and toxicological profile of THIQ derivatives. The presence of the sulfonamide group and other substituents affects the compound's acidity, basicity, and potential to form hydrogen bonds and ionic interactions, which are critical for its interaction with biological targets and enzymes involved in its metabolism (Boening, 1998).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including structures similar to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide, have been widely explored for their potential applications in various fields. For instance, Vanparia et al. (2010) synthesized novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, demonstrating their antimicrobial activity against various strains of bacteria and fungi, showcasing the chemical's potential in antimicrobial research (Vanparia et al., 2010).
Antimicrobial Activity
The antimicrobial activity of sulfonamide derivatives reveals a promising avenue for the development of new antimicrobial agents. The work by Vanparia et al. (2010) indicates that these compounds possess significant inhibitory activity against a range of microbial pathogens, highlighting the potential of sulfonamide derivatives in the treatment of microbial infections.
Fluorescence and Spectroscopic Studies
Sulfonamide derivatives have been studied for their fluorescence properties, which are valuable in biological imaging and sensors. Kimber et al. (2003) explored the syntheses and spectroscopic properties of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide derivatives, which show a bathochromic shift in their UV/visible spectra upon addition of Zn(II), indicating their potential use in fluorescence-based applications (Kimber et al., 2003).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, a class of compounds related to this compound, have been identified as novel inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A and C. This inhibition mechanism suggests potential applications in the development of therapeutic agents targeting protein kinases involved in various diseases (Hidaka et al., 1984).
Anticancer and Anti-HIV Evaluation
The exploration of sulfonamide derivatives for their anticancer and anti-HIV activities has been a significant area of research. Pomarnacka and Kornicka (2001) investigated the in vitro anticancer and anti-HIV effects of 2-mercaptobenzenesulfonamide derivatives, indicating the potential of these compounds in cancer and HIV research (Pomarnacka & Kornicka, 2001).
properties
IUPAC Name |
5-chloro-2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-18-8-7-17(10-15(18)5-9-20(23)24)22-27(25,26)19-11-16(21)6-4-14(19)3/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCACFSWOBCTQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)
![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

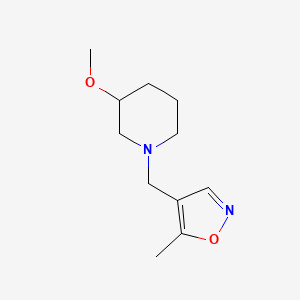
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
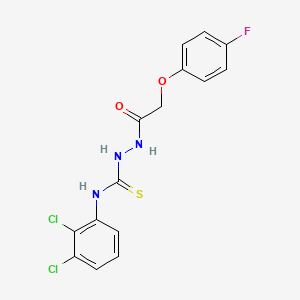
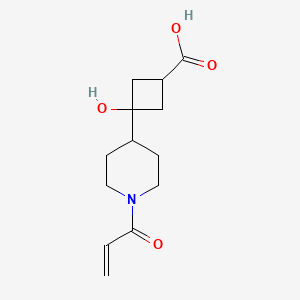
![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
